Ethyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate
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Overview
Description
Ethyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate is a complex organic compound that features a furan ring substituted with a 4-chlorophenyl group, a propanoyl group, and an ethyl ester of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The furan ring is then substituted with a 4-chlorophenyl group using a Friedel-Crafts acylation reaction.
Attachment of the Propanoyl Group: The propanoyl group is introduced through a reaction with propanoyl chloride in the presence of a base.
Formation of the Ethyl Ester: Finally, the benzoic acid derivative is esterified with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the 4-chlorophenyl group are likely to play a crucial role in binding to these targets, while the propanoyl and benzoate groups may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({3-[5-(4-methylphenyl)furan-2-yl]propanoyl}amino)benzoate
- Ethyl 4-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate
- Ethyl 4-({3-[5-(4-bromophenyl)furan-2-yl]propanoyl}amino)benzoate
Uniqueness
Ethyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C22H20ClNO4 |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
ethyl 4-[3-[5-(4-chlorophenyl)furan-2-yl]propanoylamino]benzoate |
InChI |
InChI=1S/C22H20ClNO4/c1-2-27-22(26)16-5-9-18(10-6-16)24-21(25)14-12-19-11-13-20(28-19)15-3-7-17(23)8-4-15/h3-11,13H,2,12,14H2,1H3,(H,24,25) |
InChI Key |
PMHYNTXJSLIRRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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